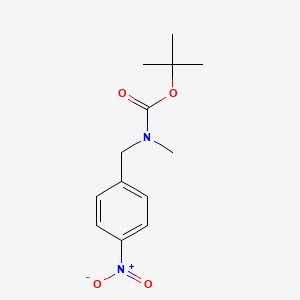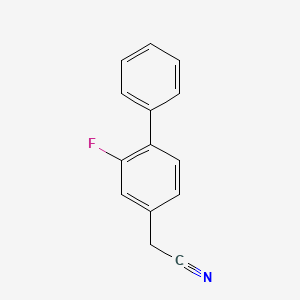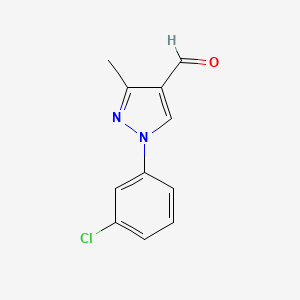
Tert-butyl 4-nitrobenzylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-nitrobenzylmethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of carbamic acid and is characterized by the presence of a nitrobenzyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-nitrobenzylmethylcarbamate typically involves the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-nitrobenzylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminobenzyl carbamate.
Substitution: Substituted carbamates.
Hydrolysis: 4-nitrobenzyl alcohol and tert-butyl carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-nitrobenzylmethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Tert-butyl 4-nitrobenzylmethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carbamate, which can interact with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-nitrobenzylcarbamate
- tert-Butyl 4-aminobenzylcarbamate
- tert-Butyl 4-cyanomethylbenzylcarbamate
Uniqueness
Tert-butyl 4-nitrobenzylmethylcarbamate is unique due to the presence of both a nitro group and a tert-butyl ester group.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-5-7-11(8-6-10)15(17)18/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
QKSNGDCSRYEOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B8514681.png)




![4-[2-(3,4-Diaminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-diamine](/img/structure/B8514712.png)





